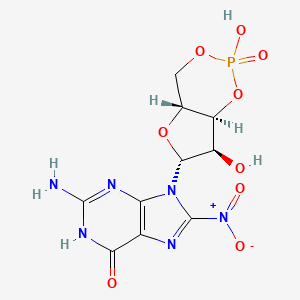

8-Nitro-cGMP

説明

8-Nitro-cGMP has been reported in Arabidopsis thaliana with data available.

a signal for protein S-guanylation; structure in first source

特性

CAS番号 |

913645-39-3 |

|---|---|

分子式 |

C10H11N6O9P |

分子量 |

390.20 g/mol |

IUPAC名 |

9-[(4aR,6R,7R,7aS)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-amino-8-nitro-1H-purin-6-one |

InChI |

InChI=1S/C10H11N6O9P/c11-9-13-6-3(7(18)14-9)12-10(16(19)20)15(6)8-4(17)5-2(24-8)1-23-26(21,22)25-5/h2,4-5,8,17H,1H2,(H,21,22)(H3,11,13,14,18)/t2-,4-,5-,8-/m1/s1 |

InChIキー |

XRKODJJSPSPDGM-UMMCILCDSA-N |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

8-NO2-cGMP; 8-Nitro-cGMP; 8 Nitro-cGMP; 8NitrocGMP |

製品の起源 |

United States |

Foundational & Exploratory

The 8-Nitro-cGMP Signaling Pathway: A Technical Guide to a Novel Redox-Mediated Transduction Cascade

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the 8-nitroguanosine (B126670) 3',5'-cyclic monophosphate (8-nitro-cGMP) signaling pathway, a critical mediator of nitric oxide (NO) and reactive oxygen species (ROS) in cellular communication. This document outlines the formation, mechanism of action, and physiological significance of this pathway, with a focus on its primary downstream effect: protein S-guanylation. Detailed experimental protocols and quantitative data are presented to facilitate further research and therapeutic development in this burgeoning field.

Introduction to the this compound Signaling Pathway

The canonical nitric oxide (NO) signaling pathway predominantly involves the activation of soluble guanylate cyclase (sGC), leading to the production of cyclic guanosine (B1672433) monophosphate (cGMP) and subsequent activation of cGMP-dependent protein kinases (PKGs). However, a growing body of evidence has unveiled a parallel, redox-sensitive branch of NO signaling mediated by this compound.[1] This novel second messenger is formed under conditions of nitrosative and oxidative stress, where NO and reactive oxygen species (ROS) are simultaneously present.[2]

Unlike cGMP, which primarily acts as an allosteric activator of PKGs, this compound possesses a unique electrophilic character. This allows it to react with nucleophilic cysteine residues on target proteins, resulting in a post-translational modification known as S-guanylation.[1][3] This covalent modification can alter the function, localization, and stability of proteins, thereby transducing a distinct set of cellular signals. The this compound pathway is implicated in a diverse range of physiological and pathological processes, including cardiovascular regulation, neuronal signaling, inflammation, and autophagy.[4][5][6]

Formation of this compound

The formation of this compound is intrinsically linked to the cellular redox environment. It is synthesized from guanosine triphosphate (GTP) in a multi-step process that requires the concerted action of NO and ROS. One proposed mechanism involves the nitration of GTP to 8-nitro-GTP, which is then cyclized by sGC to form this compound.[7] Alternatively, cGMP itself can be directly nitrated, although the former pathway is considered more likely given the high intracellular concentrations of this compound observed.[8][9] The production of this compound is dependent on the activity of nitric oxide synthases (NOS) and sources of superoxide (B77818), and its formation can be inhibited by NOS inhibitors like L-NAME and superoxide scavengers.[9]

Core Signaling Mechanism: Protein S-Guanylation

The central mechanism through which this compound exerts its biological effects is protein S-guanylation. The electrophilic nitro group at the C8 position of the guanine (B1146940) ring makes this compound susceptible to nucleophilic attack by the thiolate anion of cysteine residues within target proteins. This reaction results in the formation of a stable thioether bond, covalently attaching a cGMP moiety to the protein and releasing nitrite (B80452).[2][3] This modification is distinct from other redox-mediated modifications like S-nitrosylation and S-glutathionylation.

Several key proteins have been identified as targets for S-guanylation, including:

-

Keap1 (Kelch-like ECH-associated protein 1): S-guanylation of Keap1 disrupts its ability to target the transcription factor Nrf2 for degradation, leading to the activation of antioxidant response element (ARE)-driven gene expression and cellular protection against oxidative stress.[7][8]

-

H-Ras: S-guanylation of H-Ras has been implicated in the activation of downstream signaling cascades, such as the MAPK/ERK pathway.[10]

-

SNAP25 (Synaptosomal-associated protein 25): S-guanylation of SNAP25, a component of the SNARE complex, enhances the stability of the complex and may play a role in regulating neurotransmission.[5][11]

The specificity of S-guanylation is thought to be determined by the local protein environment and the nucleophilicity of the target cysteine residue.

Quantitative Data on this compound Signaling

The following tables summarize key quantitative data related to the this compound signaling pathway, providing a reference for experimental design and interpretation.

Table 1: Intracellular Concentrations of this compound

| Cell/Tissue Type | Condition | This compound Concentration | Reference(s) |

| C6 Glioma Cells | Stimulated with LPS and cytokines | >40 µM | [8][9] |

| C6 Glioma Cells | Treated with 50 µM SNAP (NO donor) for 24h | Peak value comparable to cGMP | [8] |

| Mouse Brain (normal) | Endogenous level | 2.92 ± 0.10 pmol/mg protein | [5] |

| Mouse Calvarial Osteoblasts | Treated with 30 µmol/L this compound for 48h | 15-20 pmol/mg cellular protein (intracellular) | [4] |

| Ocy454 Osteocytic Cells | Basal | Detectable | |

| Ocy454 Osteocytic Cells | Stimulated with parathyroid hormone or prostaglandin (B15479496) E2 | Increased |

Table 2: Dose-Response of Exogenous this compound

| Cell Type | Treatment | Effect | Reference(s) |

| Mouse Calvarial Osteoblasts | 30 µmol/L this compound | Suppressed expression of osteoblastic phenotypes | [4] |

| A549 Cells | 200 µM this compound | Induces protein S-guanylation | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the this compound signaling pathway.

Synthesis of this compound

A common method for the synthesis of this compound involves the nitration of a precursor, such as 8-bromo-cGMP.[2][4]

Principle: This method relies on the nucleophilic substitution of the bromine atom at the C8 position of 8-bromo-cGMP with a nitro group from sodium nitrite.

Protocol:

-

Dissolve 8-bromo-cGMP (e.g., 80 mM) in dimethyl sulfoxide (B87167) (DMSO).

-

Add sodium nitrite (e.g., 300 mM) and hydrochloric acid (e.g., 23 mM).

-

Incubate the reaction mixture at 70°C for 3 days.

-

Dilute the reaction mixture with 0.1% formic acid.

-

Purify the this compound from the reaction mixture using an octadecylsilane (B103800) (ODS) solid-phase extraction column.

-

Further purify the this compound using semi-preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

Detection of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for the quantification of this compound in biological samples.[5][8]

Principle: This technique separates this compound from other cellular components by liquid chromatography, followed by its detection and quantification based on its mass-to-charge ratio using tandem mass spectrometry.

Protocol:

-

Sample Preparation (from cells):

-

Wash cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in a suitable buffer (e.g., RIPA buffer).

-

Homogenize the lysate, for instance, by sonication.

-

Centrifuge the lysate to pellet cellular debris and collect the supernatant.

-

Perform protein precipitation (e.g., with acetone) to remove proteins.

-

-

Sample Preparation (from tissues):

-

Homogenize the tissue in a lysis buffer on ice.

-

Centrifuge the homogenate and collect the supernatant.

-

Proceed with protein precipitation as for cell samples.

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample into an LC-MS/MS system.

-

Separate the analytes on a suitable C18 reverse-phase column.

-

Perform mass spectrometry analysis in multiple reaction monitoring (MRM) mode, using specific precursor and product ion transitions for this compound.

-

Quantify the amount of this compound by comparing its peak area to that of a known concentration of an internal standard (e.g., stable isotope-labeled this compound).

-

Immunocytochemical Detection of this compound

Immunocytochemistry allows for the visualization of this compound localization within cells.[8][9]

Principle: This method uses a specific primary antibody that recognizes this compound, followed by a fluorescently labeled secondary antibody for detection by microscopy.

Protocol:

-

Cell Culture and Fixation:

-

Grow cells on glass coverslips.

-

Fix the cells with 4% paraformaldehyde in PBS for 10-20 minutes at room temperature.

-

Wash the cells three times with PBS.

-

-

Permeabilization:

-

Permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 5-15 minutes to allow antibody entry.

-

Wash the cells three times with PBS.

-

-

Blocking:

-

Block non-specific antibody binding by incubating the cells in a blocking solution (e.g., 5-10% normal goat serum or 1-5% BSA in PBS) for 1 hour at room temperature.

-

-

Antibody Incubation:

-

Incubate the cells with a primary antibody specific for this compound, diluted in blocking buffer, overnight at 4°C or for 1-2 hours at room temperature.

-

Wash the cells three times with PBS.

-

Incubate the cells with a fluorescently labeled secondary antibody, diluted in blocking buffer, for 1 hour at room temperature in the dark.

-

Wash the cells three times with PBS in the dark.

-

-

Mounting and Imaging:

-

Mount the coverslips onto microscope slides using an antifade mounting medium.

-

Visualize the cells using a fluorescence microscope with appropriate filters.

-

In Vitro S-Guanylation Assay

This assay is used to determine if a purified protein can be S-guanylated by this compound.[1][7]

Principle: A recombinant protein of interest is incubated with this compound, and the resulting S-guanylation is detected, typically by Western blot using an antibody that recognizes the S-guanylated cysteine adduct.

Protocol:

-

Reaction Setup:

-

In a microcentrifuge tube, combine the purified recombinant protein (e.g., 1-5 µg) with this compound (e.g., 100-500 µM) in a suitable reaction buffer (e.g., 0.1 M ammonium (B1175870) bicarbonate or RIPA buffer).

-

Incubate the reaction mixture at 37°C for 1-3 hours.

-

-

SDS-PAGE and Western Blot:

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Separate the reaction products by SDS-PAGE.

-

Transfer the proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with a primary antibody that specifically recognizes S-guanylated proteins.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Detection of S-Guanylated Proteins by Western Blot

This method is used to detect S-guanylated proteins in cell or tissue lysates.

Principle: Proteins from a biological sample are separated by size using SDS-PAGE, transferred to a membrane, and probed with an antibody that specifically recognizes the S-guanylated cysteine adduct.

Protocol:

-

Sample Preparation:

-

Prepare cell or tissue lysates as described for LC-MS/MS analysis.

-

Determine the protein concentration of the lysates.

-

-

SDS-PAGE and Western Blot:

-

Load equal amounts of protein (e.g., 20-50 µg) per lane of an SDS-PAGE gel.

-

Perform electrophoresis to separate the proteins.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane in 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against S-guanylated proteins overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Visualize the protein bands using an ECL detection reagent.

-

Visualizations

The following diagrams illustrate the this compound signaling pathway and a general experimental workflow for its study.

Caption: The this compound Signaling Pathway.

Caption: Experimental Workflow for Studying this compound Signaling.

Conclusion

The this compound signaling pathway represents a paradigm shift in our understanding of NO-mediated signal transduction, highlighting the intricate interplay between NO, ROS, and cellular redox state. The discovery of protein S-guanylation as a key downstream mechanism has opened new avenues for investigating the regulation of diverse cellular processes. This technical guide provides a comprehensive resource for researchers and drug development professionals, offering the foundational knowledge and experimental methodologies necessary to explore the therapeutic potential of targeting this novel signaling cascade. Further research into the this compound pathway is poised to uncover new insights into the pathophysiology of a wide range of diseases and may lead to the development of innovative therapeutic strategies.

References

- 1. S-Guanylation Proteomics for Redox-Based Mitochondrial Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Characterization of 8-Nitroguanosine 3′,5′-Cyclic Monophosphorothioate Rp-Isomer as a Potent Inhibitor of Protein Kinase G1α [jstage.jst.go.jp]

- 3. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]

- 4. Synthesis and Characterization of 8-Nitroguanosine 3',5'-Cyclic Monophosphorothioate Rp-Isomer as a Potent Inhibitor of Protein Kinase G1α - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. The Critical Role of Nitric Oxide Signaling, via Protein S-Guanylation and Nitrated Cyclic GMP, in the Antioxidant Adaptive Response - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Protein S-guanylation by the biological signal 8-nitroguanosine 3',5'-cyclic monophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Western Blot Protocol | Proteintech Group [ptglab.com]

- 11. Immunocytochemistry Troubleshooting: ICC Help & Common Problems | Bio-Techne [bio-techne.com]

The Role of 8-Nitro-cGMP in Cellular Redox Signaling: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Nitroguanosine 3',5'-cyclic monophosphate (8-nitro-cGMP) has emerged as a critical signaling molecule at the crossroads of nitric oxide (NO) and reactive oxygen species (ROS) pathways. This nucleophilic second messenger plays a pivotal role in cellular redox signaling, primarily through a unique post-translational modification known as protein S-guanylation. This in-depth technical guide provides a comprehensive overview of the formation, metabolism, and multifaceted functions of this compound. It details the key signaling pathways it modulates, its diverse protein targets, and its implications in a range of physiological and pathological processes, including cardiovascular regulation, neuronal signaling, inflammation, and autophagy. This guide also offers a compilation of key experimental protocols for the study of this compound and presents quantitative data in a structured format to facilitate further research and therapeutic development in this burgeoning field.

Introduction: The Genesis of a Redox-Sensitive Second Messenger

This compound is a nitrated derivative of the canonical second messenger, guanosine (B1672433) 3',5'-cyclic monophosphate (cGMP). Its formation is intricately linked to cellular redox status, requiring the concurrent presence of nitric oxide (NO) and reactive oxygen species (ROS).[1][2] Unlike cGMP, which primarily signals through cGMP-dependent protein kinases (PKGs), this compound exerts many of its effects through a distinct, electrophilic signaling mechanism.[1][3] This unique reactivity allows it to covalently modify specific cysteine residues on target proteins, a process termed S-guanylation, thereby altering their function and initiating downstream signaling cascades.[1][2][4] The discovery of this compound has unveiled a new layer of complexity in redox signaling, highlighting a sophisticated mechanism by which cells sense and respond to oxidative and nitrosative stress.

Formation and Metabolism of this compound

The biosynthesis of this compound is a finely tuned process that reflects the cellular nitro-oxidative environment. It is not formed by the direct nitration of cGMP but rather through a more complex pathway involving the nitration of guanosine triphosphate (GTP) to 8-nitro-GTP.[4][5] This nitrated precursor is then cyclized by soluble guanylate cyclase (sGC) to yield this compound.[4][5] This process is dependent on the activities of both nitric oxide synthase (NOS) for NO production and various sources of ROS, such as NADPH oxidases.[6]

The metabolic fate of this compound is equally important in regulating its signaling activity. Unlike cGMP, this compound is resistant to degradation by most phosphodiesterases (PDEs).[1] Instead, its levels are controlled, in part, by reactive sulfur species (RSS), such as hydrogen sulfide (B99878) (H₂S) and cysteine hydropersulfide (CysSSH).[7] These molecules can react with this compound to form 8-SH-cGMP, a species that can still activate PKG but is incapable of S-guanylation.[7]

References

- 1. health.uconn.edu [health.uconn.edu]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. The Critical Role of Nitric Oxide Signaling, via Protein S-Guanylation and Nitrated Cyclic GMP, in the Antioxidant Adaptive Response - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Proteomic identification of carbonylated proteins and their oxidation sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Endogenous nitrated nucleotide is a key mediator of autophagy and innate defense against bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Mechanism of Protein S-Guanylation by 8-Nitro-cGMP: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of cellular signaling, post-translational modifications (PTMs) represent a critical layer of regulation, dictating protein function, localization, and stability. While phosphorylation and ubiquitination are well-established paradigms, a growing body of evidence highlights the significance of redox-sensitive modifications in response to cellular stress and signaling events. Among these, protein S-guanylation, a novel PTM mediated by 8-nitroguanosine (B126670) 3',5'-cyclic monophosphate (8-nitro-cGMP), has emerged as a key mechanism in nitric oxide (NO) and reactive oxygen species (ROS) signaling pathways. This technical guide provides a comprehensive overview of the core mechanism of protein S-guanylation by this compound, offering insights into its biochemical basis, functional consequences, and the experimental methodologies used to study this unique modification.

The Mechanism of Protein S-Guanylation

Protein S-guanylation is a covalent modification where the cGMP moiety is attached to the thiol group of a cysteine residue within a target protein. This process is driven by the electrophilic nature of this compound, a derivative of the canonical second messenger cGMP. The formation of this compound and its subsequent reaction with protein thiols can be broken down into the following key steps:

-

Formation of this compound: Under conditions of oxidative and nitrosative stress, increased levels of NO and ROS lead to the nitration of guanine (B1146940) nucleotides. While cGMP itself can be nitrated, evidence suggests that the primary route for this compound formation is the nitration of guanosine (B1672433) triphosphate (GTP) to 8-nitro-GTP, which is then cyclized by soluble guanylate cyclase (sGC) to form this compound.[1][2][3]

-

Electrophilic Attack: The nitro group at the C8 position of the guanine ring renders this compound electrophilic. This electrophilicity allows it to react with nucleophilic thiolates (R-S⁻) of cysteine residues in proteins.[1][4]

-

Nucleophilic Substitution and Adduct Formation: The reaction proceeds via a nucleophilic substitution mechanism, where the cysteine thiolate attacks the C8 position of this compound, leading to the displacement of the nitro group as nitrite (B80452) (NO₂⁻) and the formation of a stable thioether bond between the protein and the cGMP molecule.[5] This resulting modification is termed S-guanylation.

Data Presentation: Quantitative Insights into this compound Signaling

The quantitative analysis of this compound levels and the identification of S-guanylated proteins are crucial for understanding the physiological and pathological roles of this signaling pathway.

Table 1: Intracellular Concentrations of this compound

| Cell Type | Stimulus | Time | This compound Concentration (µM) | cGMP Concentration (µM) | Reference |

| C6 Glioma Cells | S-nitroso-N-acetylpenicillamine (SNAP) | 24 h | Comparable to cGMP | Peak and decline | [3] |

| C6 Glioma Cells | Inducible NO Synthase (iNOS) stimulation | - | > 40 | - | [3] |

| RAW 264.7 Macrophages | LPS + IFN-γ | - | ~0.8% of total cGMP (ELISA) | - | [6] |

Table 2: Mass Spectrometric Identification of S-Guanylated Cysteine Residues in Keap1

| Protein | Treatment | Identified S-Guanylated Cysteine Residues | Mass Spectrometry Method | Reference |

| Recombinant Keap1 | This compound (in vitro) | Cys151, Cys226, Cys257, Cys273, Cys288, Cys297, Cys319, Cys368, Cys434, Cys489, Cys613, and others (18 of 25 total cysteines) | MALDI-TOF-MS/MS | [2][7][8][9] |

| Keap1 in C6 cells | This compound (in vivo) | Cys434 | MALDI-TOF-MS/MS | [10] |

Experimental Protocols

Synthesis of this compound

This compound can be synthesized by reacting 8-bromo-cGMP with sodium nitrite.[1] A detailed protocol for a derivative, Rp-8-nitro-cGMPS, involves reacting 80 mM Rp-8-bromo-cGMPS with 300 mM sodium nitrite in dimethyl sulfoxide (B87167) (DMSO) containing 23 mM HCl at 70°C for 3 days.[11] The product can be purified by semi-preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[11]

Quantification of this compound by LC-MS/MS

Sample Preparation:

-

Harvest cells and extract nucleotides with methanol.

-

To ensure accurate quantification, spike samples with a stable isotope-labeled internal standard, such as [¹⁵N₅]this compound.

LC-MS/MS Parameters: Liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) is performed in the multiple reaction monitoring (MRM) mode. The following table provides example parameters.[10]

| Compound | Parent Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |

| cGMP | 344.1 | 152.0 | -22 |

| This compound | 389.0 | 325.1 | -28 |

| [¹⁵N₅]cGMP | 349.1 | 157.0 | -22 |

| [¹⁵N₅]this compound | 394.0 | 330.1 | -28 |

Detection of Protein S-Guanylation by Western Blot

Sample Preparation:

-

Lyse cells in a buffer containing protease inhibitors.

-

Determine protein concentration using a standard assay (e.g., BCA).

-

Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling.

Western Blotting:

-

Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for S-guanylated proteins (anti-8-RS-cGMP antibody) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Identification of S-Guanylated Proteins and Sites by Mass Spectrometry

In-gel Digestion:

-

Separate S-guanylated proteins by SDS-PAGE.

-

Excise the protein band of interest and destain.

-

Reduce the proteins with dithiothreitol (B142953) (DTT) and alkylate with iodoacetamide.

-

Digest the proteins with trypsin overnight.

-

Extract the peptides from the gel.

Mass Spectrometry Analysis:

-

Analyze the peptide mixture using MALDI-TOF/TOF or LC-ESI-MS/MS.

-

The mass shift corresponding to the addition of a cGMP moiety (+345.06 Da) to a cysteine residue indicates S-guanylation.

-

Perform MS/MS fragmentation of the modified peptide to confirm the sequence and pinpoint the exact cysteine residue that is S-guanylated.

Immunocytochemistry for this compound Detection

-

Grow cells on coverslips and treat as desired.

-

Fix the cells with a suitable fixative, such as 4% paraformaldehyde.

-

Permeabilize the cells with a detergent like Triton X-100.

-

Block non-specific binding sites with a blocking solution (e.g., 10% normal goat serum).

-

Incubate with a primary antibody against this compound overnight at 4°C.[5][10]

-

Wash with PBS.

-

Incubate with a fluorescently labeled secondary antibody.

-

Mount the coverslips and visualize using a fluorescence microscope.

Mandatory Visualization

Caption: Signaling pathway of protein S-guanylation by this compound.

Caption: Experimental workflow for studying protein S-guanylation.

References

- 1. Synthesis and Characterization of 8-Nitroguanosine 3',5'-Cyclic Monophosphorothioate Rp-Isomer as a Potent Inhibitor of Protein Kinase G1α - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Antioxidant Defense System Keap1-Nrf2 Comprises a Multiple Sensing Mechanism for Responding to a Wide Range of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 7tmantibodies.com [7tmantibodies.com]

- 4. mbl-chinawide.cn [mbl-chinawide.cn]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Sites of Alkylation of Human Keap1 by Natural Chemoprevention Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Post-translational modifications of Keap1: the state of the art - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Critical Role of Nitric Oxide Signaling, via Protein S-Guanylation and Nitrated Cyclic GMP, in the Antioxidant Adaptive Response - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and Characterization of 8-Nitroguanosine 3′,5′-Cyclic Monophosphorothioate Rp-Isomer as a Potent Inhibitor of Protein Kinase G1α [jstage.jst.go.jp]

The Intracellular Landscape of 8-Nitro-cGMP: A Technical Guide to its Concentration, Localization, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Nitroguanosine 3',5'-cyclic monophosphate (8-Nitro-cGMP) has emerged as a critical signaling molecule, acting as a downstream mediator of nitric oxide (NO) and reactive oxygen species (ROS) pathways. Unlike its canonical counterpart, cGMP, this compound exhibits unique redox activity, primarily through a post-translational modification known as protein S-guanylation. This modification, where the cGMP moiety is covalently attached to cysteine residues of target proteins, modulates a diverse array of cellular processes, including autophagy, inflammation, and antioxidant responses.[1][2] Understanding the intracellular concentration and precise localization of this compound is paramount for elucidating its physiological and pathological roles and for the development of novel therapeutic strategies targeting this pathway. This technical guide provides a comprehensive overview of the current knowledge on this compound, with a focus on its quantitative analysis and subcellular distribution.

Data Presentation: Intracellular Concentrations of this compound

The intracellular concentration of this compound can vary significantly depending on the cell type, the nature of the stimulus, and the duration of exposure. Below is a summary of reported concentrations in various experimental systems.

| Cell Type | Stimulus | Concentration | Method of Quantification | Reference |

| C6 Rat Glioma Cells | SNAP (NO donor) | Up to ~15 pmol/10^6 cells | LC-ESI-MS/MS | [2] |

| C6 Rat Glioma Cells | LPS + Cytokines | Up to 40 µM | LC-ESI-MS/MS | [3] |

| Mouse Calvarial Osteoblasts | Exogenous this compound (30 µmol/L) for 48h | 15-20 pmol/mg cellular protein (~15-20 µmol/L) | LC-MS/MS | [4][5] |

| PC12 Cells | Nicotine | Time-dependent increase (qualitative) | Immunocytochemistry | [3] |

| Rat Cerebellar Granule Neurons | Nicotine | Strong staining intensity (qualitative) | Immunocytochemistry | [3] |

| Murine Macrophages | Group A Streptococci (GAS) infection | Increased endogenous levels (qualitative) | Immunocytochemistry | [6] |

| Endothelial Cells | Group A Streptococci (GAS) infection | Increased endogenous levels (qualitative) | Immunocytochemistry | |

| Arabidopsis thaliana Guard Cells | Abscisic acid (ABA) | Presence confirmed | Mass Spectrometry | [6] |

Signaling Pathways Involving this compound

This compound is a key player in several signaling cascades. Its formation is dependent on the presence of both nitric oxide (NO) and reactive oxygen species (ROS), which facilitate the nitration of guanine (B1146940) nucleotides. Once formed, this compound can exert its effects through multiple mechanisms, most notably protein S-guanylation.

Formation of this compound

The biosynthesis of this compound is a multi-step process initiated by cellular stressors that lead to the production of NO and ROS. These reactive species can nitrate (B79036) GTP to form 8-nitro-GTP, which is then cyclized by soluble guanylate cyclase (sGC) to produce this compound.[4][7]

S-Guanylation and Downstream Effects

The primary mechanism of action for this compound is the S-guanylation of specific cysteine residues on target proteins. This post-translational modification can alter protein function, leading to various cellular responses. A key target is Keap1, a regulator of the antioxidant transcription factor Nrf2. S-guanylation of Keap1 leads to the activation of Nrf2 and the subsequent expression of cytoprotective genes.[2][8] Another critical role of S-guanylation is in autophagy, particularly in response to bacterial infection. S-guanylation of bacterial and host proteins can act as a signal for autophagic clearance.[6]

Experimental Protocols

Accurate measurement of intracellular this compound and visualization of its localization are crucial for research in this field. The following sections provide detailed methodologies for the key experimental techniques.

Quantification of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate quantification of this compound due to its high sensitivity and specificity.[2][9]

1. Cell Culture and Treatment:

-

Plate cells at an appropriate density in 60-mm dishes.

-

Treat cells with the desired stimulus (e.g., 50 µM SNAP, or a mixture of LPS, IFN-γ, TNFα, and IL-1β) for the specified duration.[2]

2. Sample Preparation:

-

After treatment, wash the cells twice with ice-cold PBS.

-

Add 500 µL of ice-cold methanol (B129727) to each dish and scrape the cells.

-

Transfer the cell suspension to a microcentrifuge tube.

-

Add 500 µL of chloroform (B151607) and 200 µL of water.

-

Vortex vigorously and centrifuge at 15,000 x g for 10 minutes at 4°C.

-

Carefully collect the upper aqueous layer containing the nucleotides.

-

Dry the aqueous extract in a vacuum concentrator.

3. LC-MS/MS Analysis:

-

Reconstitute the dried extract in a suitable mobile phase (e.g., 50% methanol containing 0.1% formic acid).[7]

-

Inject the sample into an LC-MS/MS system.

-

Chromatographic Separation: Use a C18 reverse-phase column with a gradient elution profile. A typical gradient might be from 5% to 95% acetonitrile (B52724) in water with 0.1% formic acid.

-

Mass Spectrometry Detection: Operate the mass spectrometer in negative electrospray ionization (ESI) mode. Use multiple reaction monitoring (MRM) for quantification. The specific precursor and product ion transitions for this compound should be optimized. For example, a precursor ion of m/z 389.03 and product ions at m/z 178.00, 195.03, 273.04, and 291.04 have been reported.[6]

-

Quantification: Generate a standard curve using a synthetic this compound standard. For absolute quantification, the use of a stable isotope-labeled internal standard (e.g., [¹⁵N₅]this compound) is highly recommended to correct for matrix effects and variations in sample processing.[7]

Visualization of this compound by Immunocytochemistry

Immunocytochemistry (ICC) allows for the visualization of this compound within cells, providing information on its subcellular localization.

1. Cell Seeding and Treatment:

-

Seed cells on sterile glass coverslips in a culture dish.

-

Treat the cells with the desired stimulus to induce this compound formation.

2. Fixation:

-

Gently wash the cells with PBS.

-

Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.[10] Alternatively, ice-cold methanol can be used for fixation for 10 minutes at -20°C.

3. Permeabilization:

-

If using a cross-linking fixative like paraformaldehyde, permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes to allow antibody access to intracellular antigens.

4. Blocking:

-

Block non-specific antibody binding by incubating the cells in a blocking solution (e.g., 1% BSA or 5% normal goat serum in PBS) for 1 hour at room temperature.[10]

5. Primary Antibody Incubation:

-

Dilute the primary antibody against this compound in the blocking buffer.

-

Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.

6. Secondary Antibody Incubation:

-

Wash the coverslips three times with PBS.

-

Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated goat anti-mouse IgG) diluted in blocking buffer for 1-2 hours at room temperature, protected from light.[10]

7. Counterstaining and Mounting:

-

Wash the coverslips three times with PBS.

-

(Optional) Counterstain the nuclei with DAPI for 5 minutes.

-

Mount the coverslips onto microscope slides using an anti-fade mounting medium.

8. Imaging:

-

Visualize the staining using a fluorescence or confocal microscope. Confocal microscopy is recommended for higher resolution and optical sectioning to better determine subcellular localization.[11]

Subcellular Localization of this compound

The subcellular localization of this compound is intimately linked to its function. While it is synthesized in the cytoplasm, its effects are mediated by its interaction with target proteins in various cellular compartments.

-

Cytosol: As a soluble second messenger, this compound is expected to be present in the cytosol where it can interact with cytosolic proteins like Keap1.

-

Perinuclear Region: S-guanylation of Keap1, which is localized in the perinuclear cytoplasm, suggests a concentration of this compound activity in this region.[2]

-

Around Invading Pathogens: In the context of xenophagy, S-guanylation has been observed to accumulate around invading bacterial cells in the cytosol.[1][6] This indicates a highly localized concentration of this compound or its reactive products at the host-pathogen interface.

-

Mitochondria: Given the role of mitochondria in ROS production, it is plausible that this compound formation and signaling could be spatially associated with this organelle, although direct evidence is still emerging.

Determining the precise subcellular distribution of this compound remains a key area of ongoing research. High-resolution imaging techniques, such as confocal and super-resolution microscopy, coupled with specific probes for this compound, will be instrumental in mapping its intracellular landscape with greater detail.

Conclusion

This compound is a pleiotropic signaling molecule with diverse and critical functions in cellular physiology and pathology. Its intracellular concentration is tightly regulated and its localization is key to its specific effects. The methodologies outlined in this guide provide a robust framework for researchers to quantitatively assess this compound levels and to visualize its distribution within cells. A deeper understanding of the spatiotemporal dynamics of this compound will undoubtedly pave the way for novel therapeutic interventions targeting a range of diseases, from inflammatory conditions to neurodegenerative disorders and cancer.

References

- 1. This compound: A Novel Protein-Reactive cNMP and Its Emerging Roles in Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Vascular responses to 8-nitro-cyclic GMP in non-diabetic and diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The Critical Role of Nitric Oxide Signaling, via Protein S-Guanylation and Nitrated Cyclic GMP, in the Antioxidant Adaptive Response - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Development and validation of an LC-MS/MS method for quantification of cyclic guanosine 3',5'-monophosphate (cGMP) in clinical applications: a comparison with a EIA method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Immunocytochemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 11. Confocal Microscopy: Principles and Modern Practices - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 8-Nitro-cGMP and its Role in Regulating Autophagy

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

8-nitroguanosine 3',5'-cyclic monophosphate (8-Nitro-cGMP) is an endogenous second messenger molecule produced from the reaction of nitric oxide (NO) with cGMP, particularly under conditions of oxidative stress.[1] Initially identified as a unique electrophilic signaling molecule, recent research has illuminated its critical role in regulating a specialized form of autophagy, particularly in the context of host defense against intracellular pathogens (xenophagy).[2][3] Unlike canonical autophagy, which is primarily regulated by the mTOR signaling pathway, this compound initiates a distinct mechanism centered on a post-translational modification known as protein S-guanylation.[1] This process involves the covalent attachment of a cGMP moiety to cysteine residues of target proteins, functioning as a molecular "tag" that marks them for autophagic degradation.[2][4] This guide provides an in-depth overview of the this compound signaling pathway, presents quantitative data from key studies, details relevant experimental protocols, and explores its significance in cellular homeostasis and innate immunity.

The this compound Signaling Pathway in Autophagy

The induction of autophagy by this compound is a multi-step process that bypasses the classical nutrient-sensing mTOR pathway.[1] The pathway is initiated by cellular stress signals and culminates in the selective engulfment of tagged substrates by autophagosomes.

Pathway Description:

-

Formation of this compound: In environments with high levels of both nitric oxide (NO) and reactive oxygen species (ROS), such as during bacterial infection, NO activates soluble guanylate cyclase to produce cGMP.[1][2] This cGMP is subsequently nitrated to form this compound.[1] Its intracellular abundance can be substantial, sometimes exceeding that of unmodified cGMP.[1]

-

Protein S-Guanylation: this compound is a reactive electrophile that targets protein cysteine residues. It forms a stable sulfide (B99878) bond, attaching a cGMP molecule to the protein in a post-translational modification termed S-guanylation.[1][4] In xenophagy, this modification occurs on the surface proteins of invading bacteria that have escaped into the cytosol.[2]

-

Ubiquitination: The S-guanylated proteins are then recognized by the cellular machinery and tagged further with Lys63 (K63)-linked polyubiquitin (B1169507) chains.[2][3] This ubiquitination step is a crucial determinant for selective autophagy.[2]

-

Autophagy Receptor Recruitment: Autophagy receptors, such as p62/SQSTM1, recognize and bind to the K63-linked polyubiquitin chains. These receptors act as adaptors, bridging the tagged cargo to the nascent autophagosome membrane.

-

Autophagosome Sequestration: The receptor-cargo complex is engulfed by the elongating autophagosome, which then fuses with a lysosome to form an autolysosome, leading to the degradation of the contents.[2][3]

Quantitative Data Summary

The following tables summarize key quantitative data from studies investigating the effects and properties of this compound.

Table 1: Experimental Concentrations of this compound

| Parameter | Value | Cell Type / System | Reference |

|---|---|---|---|

| Exogenous Treatment (Xenophagy) | 100 µM | Endothelial Cells | [5][6] |

| Exogenous Treatment (S-guanylation) | 200 µM | A549 Cells | [7] |

| Endogenous Levels (iNOS-induced) | > 40 µM | C6 Glioma Cells | [8] |

| Half-life (400 nm irradiation) | ~67 min | In buffer |[9] |

Table 2: Effect of this compound on Intracellular Bacterial Proliferation

| Condition | Effect on Group A Streptococcus (GAS) | Cell Type | Reference |

|---|---|---|---|

| Control (GAS infection only) | Baseline replication | Endothelial Cells | [6] |

| + this compound (activator) | Decreased GAS replication | Endothelial Cells | [6] |

| + L-NMMA (NOS inhibitor) | Increased GAS replication | Endothelial Cells | [6] |

| + NaSH (H₂S donor, inhibits S-guanylation) | Increased GAS replication | Endothelial Cells |[6] |

Key Experimental Protocols

This section details methodologies for the analysis of this compound-mediated autophagy.

Protocol: Analysis of Autophagy Flux via Tandem Fluorescent Reporter

This method distinguishes between autophagosomes and autolysosomes to measure autophagic flux. It utilizes a tandem fluorescent protein, such as mCherry-GFP-LC3 or pHluorin-mKate2-LC3, fused to the autophagosome marker LC3.[10] The GFP/pHluorin signal is quenched in the acidic environment of the autolysosome, while the mCherry/mKate2 signal remains stable.

Methodology:

-

Cell Culture & Transduction: Seed cells (e.g., HeLa, MEFs) on glass coverslips. Transduce with an adenovirus expressing the tandem LC3 reporter for 16-20 hours.[11]

-

Treatment: Replace the medium. Treat cells with 100 µM this compound for a specified time course (e.g., 4-8 hours).

-

Controls:

-

Negative Control: Untreated cells to establish basal autophagy levels.

-

Positive Control (Induction): Starvation media (EBSS) or Rapamycin (0.25 µM) to induce canonical autophagy.[11]

-

Positive Control (Flux Block): Co-treatment with a lysosomal inhibitor like Bafilomycin A1 (100-500 nM) or Chloroquine, which causes the accumulation of autophagosomes.[10][12]

-

-

Imaging: Perform live-cell or fixed-cell imaging using a confocal microscope. Capture images in both green (e.g., 488 nm excitation) and red (e.g., 561 nm excitation) channels.

-

Analysis: Quantify the number of puncta per cell.

-

Autophagosomes: Yellow puncta (colocalization of green and red signals).

-

Autolysosomes: Red-only puncta.

-

An increase in both yellow and red puncta upon treatment indicates autophagy induction. An increase in red-only puncta indicates successful flux.

-

Protocol: Immunofluorescence Staining for S-Guanylation and Ubiquitination

This protocol is used to visualize the key molecular tags—S-guanylation and K63-polyubiquitin—on intracellular targets like bacteria.

Methodology:

-

Cell Culture & Infection: Seed cells (e.g., macrophages, endothelial cells) on coverslips. Infect with bacteria (e.g., Group A Streptococcus) for the desired time.

-

Treatment: Add this compound or relevant inhibitors (e.g., L-NMMA) to the culture medium during infection.

-

Fixation & Permeabilization: Wash cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and permeabilize with a detergent like 0.1% Triton X-100 for 10 minutes.

-

Blocking: Block non-specific antibody binding with a solution like 3% BSA in PBS for 1 hour.

-

Primary Antibody Incubation: Incubate overnight at 4°C with primary antibodies diluted in blocking buffer.

-

For S-guanylation: Use a specific monoclonal anti-S-guanylation antibody.

-

For Ubiquitination: Use an antibody specific for K63-linked polyubiquitin chains.

-

-

Secondary Antibody Incubation: Wash cells and incubate for 1 hour at room temperature with fluorescently-labeled secondary antibodies (e.g., Alexa Fluor 488, Alexa Fluor 594). Counterstain nuclei with DAPI if desired.

-

Imaging: Mount coverslips and visualize using fluorescence or confocal microscopy to assess the colocalization of the modifications with the intracellular bacteria.

Protocol: Quantification of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurate quantification of endogenous this compound.[8]

Methodology:

-

Sample Preparation: Lyse cells or tissues under conditions that preserve nucleotides.

-

Immunoaffinity Enrichment: Use an anti-8-Nitro-cGMP monoclonal antibody to specifically capture the molecule from the complex lysate, increasing sensitivity and purity.[13]

-

Liquid Chromatography (LC): Inject the enriched sample into an HPLC system to separate this compound from other related nucleotides based on its physicochemical properties.

-

Tandem Mass Spectrometry (MS/MS): The eluate from the LC is ionized and enters the mass spectrometer. The instrument selects for the specific mass-to-charge ratio of this compound, fragments it, and detects the characteristic daughter ions, providing highly specific and quantitative detection.[8]

Conclusion and Future Directions

This compound has emerged as a key mediator of a non-canonical, mTOR-independent autophagy pathway that is vital for cellular defense. Its mechanism, which relies on protein S-guanylation to tag substrates for degradation, represents a significant departure from classical autophagy induction pathways.[1][2] This signaling cascade is particularly important in xenophagy, where it facilitates the clearance of intracellular pathogens like Group A Streptococcus.[3]

For drug development professionals, the specificity of the this compound pathway offers tantalizing therapeutic possibilities. Modulators of this pathway could be developed to enhance the clearance of intracellular pathogens or to selectively trigger the removal of other protein aggregates marked by cysteine residues. Further research into the enzymes that regulate this compound metabolism and the full scope of proteins targeted by S-guanylation will be crucial for realizing this therapeutic potential.

References

- 1. This compound: A Novel Protein-Reactive cNMP and Its Emerging Roles in Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Roles of this compound in autophagy regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Endogenous nitrated nucleotide is a key mediator of autophagy and innate defense against bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Item - Deficiency of this compoundâmediated autophagy of GAS in endothelial cells. - Public Library of Science - Figshare [plos.figshare.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. The critical role of nitric oxide signaling, via protein S-guanylation and nitrated cyclic GMP, in the antioxidant adaptive response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Quantitative and temporal measurement of dynamic autophagy rates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Quantitative and qualitative analysis of autophagy flux using imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. kumadai.repo.nii.ac.jp [kumadai.repo.nii.ac.jp]

enzymatic pathways involved in 8-Nitro-cGMP metabolism

An In-depth Technical Guide to the Enzymatic Pathways of 8-Nitro-cGMP Metabolism

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

8-nitroguanosine 3',5'-cyclic monophosphate (this compound) is a critical signaling molecule formed downstream of nitric oxide (NO) and reactive oxygen species (ROS). Unlike its canonical counterpart cGMP, this compound functions primarily as an electrophilic second messenger, mediating redox signals through a unique post-translational modification known as protein S-guanylation. Its synthesis and degradation are tightly regulated by a distinct set of enzymatic and chemical reactions that differ significantly from classical cGMP metabolism. This document provides a comprehensive overview of the enzymatic pathways governing this compound metabolism, details key experimental methodologies for its study, and presents quantitative data and signaling pathway diagrams to facilitate further research and drug development efforts.

Core Enzymatic Pathways of this compound Metabolism

The metabolism of this compound involves its formation from precursors under conditions of nitro-oxidative stress and its subsequent degradation or utilization in signaling through covalent protein modification.

Synthesis of this compound

The formation of this compound is not a result of the direct nitration of cGMP. Instead, it is a multi-step process involving the nitration of a precursor nucleotide followed by enzymatic cyclization.[1]

-

Generation of Reactive Species: The pathway is initiated by the simultaneous production of nitric oxide (NO) and superoxide (B77818) anions (O₂⁻). NO is typically generated by nitric oxide synthases (NOS), while O₂⁻ can originate from mitochondrial respiration or enzymes like NADPH oxidase.[2][3]

-

Formation of Peroxynitrite: NO and O₂⁻ rapidly react to form peroxynitrite (ONOO⁻), a potent nitrating agent.[2][3]

-

Nitration of GTP: Peroxynitrite nitrates guanosine (B1672433) 5'-triphosphate (GTP) at the C8 position of the guanine (B1146940) base, forming 8-nitro-GTP.[1][4] Quantitative analysis has shown that GTP is the most susceptible guanine nucleotide to peroxynitrite-mediated nitration.[1]

-

Cyclization by Soluble Guanylate Cyclase (sGC): 8-nitro-GTP serves as an effective substrate for soluble guanylate cyclase (sGC).[4][5] sGC catalyzes the cyclization of 8-nitro-GTP to form this compound.[1][4] The inhibition of sGC with agents like NS 2028 has been shown to nullify the production of this compound in cells, confirming the crucial role of this enzyme.[4][5]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. The Critical Role of Nitric Oxide Signaling, via Protein S-Guanylation and Nitrated Cyclic GMP, in the Antioxidant Adaptive Response - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Properties and Reactivity of 8-Nitro-cGMP

For Researchers, Scientists, and Drug Development Professionals

Introduction: 8-Nitroguanosine (B126670) 3',5'-cyclic monophosphate (8-nitro-cGMP) is a critical signaling molecule formed endogenously from the reaction of nitric oxide (NO) with reactive oxygen species (ROS).[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16] This technical guide provides a comprehensive overview of its chemical properties, reactivity, and role in cellular signaling pathways, along with detailed experimental protocols for its study.

Core Chemical Properties

This compound is a derivative of guanosine (B1672433) 3',5'-cyclic monophosphate (cGMP) with a nitro group (-NO2) at the 8th position of the guanine (B1146940) base. This modification imparts unique chemical and biological properties that distinguish it from its parent molecule.

| Property | Quantitative Data | Notes |

| Molar Mass | 388.23 g/mol | |

| Appearance | White to beige powder | [17] |

| Solubility | Data not available in reviewed literature. The parent molecule, cGMP, is soluble in aqueous buffers like PBS (pH 7.2) at concentrations up to 10 mg/mL.[18] | The nitro group may alter the solubility profile compared to cGMP. |

| Stability | Photostability: Unstable upon irradiation with blue light (400 nm). Decomposes with a half-life of approximately 67.4 ± 1.8 minutes in degassed neutral phosphate (B84403) buffer.[19] pH and Temperature Stability: Specific quantitative data (e.g., half-life at different pH values and temperatures) are not available in the reviewed literature. | Caution should be exercised when handling this compound in solutions exposed to light. Stability studies following established guidelines for pharmaceuticals are recommended for specific applications.[20][21][22] |

| Storage | Recommended storage at -20°C.[17] |

Reactivity and S-Guanylation

The most significant aspect of this compound's reactivity is its ability to act as an electrophile, readily reacting with nucleophilic thiol groups in cysteine residues of proteins.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16] This post-translational modification, termed S-guanylation , results in the formation of a stable carbon-sulfur bond and the release of the nitro group as nitrite.[16]

Reaction with Thiols: this compound reacts with low molecular weight thiols such as glutathione (B108866) (GSH) and cysteine.[6][8] While the reaction is well-documented, specific kinetic data, such as second-order rate constants, are not consistently reported in the reviewed literature. The reactivity is dependent on the thiolate anion concentration, and therefore increases with pH.[23]

S-Guanylation of Proteins: S-guanylation is a key mechanism by which this compound exerts its biological effects. This modification can alter the structure, function, and localization of target proteins.

| Target Protein | Key Cysteine Residue(s) | Functional Consequence of S-Guanylation |

| Keap1 (Kelch-like ECH-associated protein 1) | Cys434 | [1][3] Inhibition of Keap1's ability to target Nrf2 for degradation, leading to the activation of the antioxidant response element (ARE) pathway.[1][3][11] |

| PKG1α (cGMP-dependent protein kinase 1α) | Cys42, Cys195 | [6] Persistent activation of the kinase. |

| Tau | Not specified | Inhibition of heparin-induced tau aggregation.[17] |

Quantitative kinetic data for the S-guanylation of these specific proteins by this compound are not available in the reviewed literature.

Signaling Pathways Involving this compound

This compound is a central player in various signaling pathways, acting as a second messenger to transduce signals from NO and ROS.

Formation of this compound

The formation of this compound is initiated by the production of NO and superoxide (B77818) radicals (O₂⁻). These react to form peroxynitrite (ONOO⁻), a potent nitrating agent. Peroxynitrite can nitrate (B79036) GTP to 8-nitro-GTP, which is then cyclized by soluble guanylate cyclase (sGC) to form this compound.[1][4][12]

Keap1-Nrf2 Antioxidant Response Pathway

A primary and well-characterized signaling pathway initiated by this compound is the activation of the Nrf2-mediated antioxidant response. Under basal conditions, Keap1 binds to Nrf2, leading to its ubiquitination and subsequent degradation by the proteasome. S-guanylation of Keap1 by this compound at Cys434 disrupts this interaction, allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant and cytoprotective genes.[1][3][11]

Autophagy Induction

This compound is an inducer of autophagy, a cellular process for the degradation of damaged organelles and proteins.[16] S-guanylation of cytosolic proteins on invading bacteria can act as a "tag," promoting their recognition by the autophagy machinery and subsequent clearance.[5] This process involves the recruitment of ubiquitin chains to the S-guanylated proteins, which are then targeted to autophagosomes.

Experimental Protocols

Synthesis of this compound

General Workflow for Synthesis:

Note: This is a generalized workflow. Specific reaction conditions, purification protocols, and analytical methods would need to be optimized.

Detection and Quantification of this compound

Liquid chromatography-mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of this compound in biological samples.[1][10] High-performance liquid chromatography with electrochemical detection (HPLC-ECD) can also be utilized.[2][7][10][12]

LC-MS/MS Protocol Outline:

-

Sample Preparation:

-

Homogenize cells or tissues in a suitable solvent (e.g., methanol).

-

Include a stable isotope-labeled internal standard (e.g., ¹⁵N-labeled this compound) for accurate quantification.[1]

-

Centrifuge to pellet proteins and other debris.

-

Collect the supernatant for analysis.

-

-

LC Separation:

-

Use a reverse-phase C18 column.

-

Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., methanol (B129727) or acetonitrile (B52724) with 0.1% formic acid).

-

-

MS/MS Detection:

-

Use electrospray ionization (ESI) in negative ion mode.

-

Monitor the specific precursor-to-product ion transitions for this compound and the internal standard using multiple reaction monitoring (MRM).

-

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |

| This compound | 391 | 197 | -8 |

| cGMP | 346 | 152 | -15 |

Table adapted from Fujii et al., 2010.[1]

HPLC-ECD Protocol Outline:

-

Sample Preparation: Similar to the LC-MS/MS protocol.

-

HPLC Separation:

-

Use a reverse-phase C18 column.

-

Employ an isocratic or gradient elution with a compatible mobile phase (e.g., phosphate buffer with an organic modifier).

-

-

Electrochemical Detection:

-

Set the electrode potential to a value that allows for the sensitive detection of this compound. The specific potential will need to be optimized based on the instrument and mobile phase used.

-

General Workflow for Quantification:

Conclusion

This compound is a highly reactive signaling molecule with profound effects on cellular function, particularly in the context of redox signaling and stress responses. Its ability to S-guanylate proteins provides a direct link between nitric oxide/reactive oxygen species signaling and the regulation of protein activity. While much is known about its qualitative roles, further research is needed to fully elucidate the quantitative aspects of its chemical properties and reactivity, which will be crucial for the development of novel therapeutic strategies targeting this compound-mediated pathways.

References

- 1. The Critical Role of Nitric Oxide Signaling, via Protein S-Guanylation and Nitrated Cyclic GMP, in the Antioxidant Adaptive Response - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protein S-guanylation by the biological signal 8-nitroguanosine 3',5'-cyclic monophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The critical role of nitric oxide signaling, via protein S-guanylation and nitrated cyclic GMP, in the antioxidant adaptive response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Roles of this compound in autophagy regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Characterization of 8-Nitroguanosine 3′,5′-Cyclic Monophosphorothioate Rp-Isomer as a Potent Inhibitor of Protein Kinase G1α [jstage.jst.go.jp]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and Characterization of 8-Nitroguanosine 3',5'-Cyclic Monophosphorothioate Rp-Isomer as a Potent Inhibitor of Protein Kinase G1α - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. lcms.cz [lcms.cz]

- 14. cores.emory.edu [cores.emory.edu]

- 15. The Critical Role of Nitric Oxide Signaling, via Protein S-Guanylation and Nitrated Cyclic GMP, in the Antioxidant Adaptive Response* | Semantic Scholar [semanticscholar.org]

- 16. This compound: A Novel Protein-Reactive cNMP and Its Emerging Roles in Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. This compound Sodium ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 18. caymanchem.com [caymanchem.com]

- 19. researchgate.net [researchgate.net]

- 20. gmpsop.com [gmpsop.com]

- 21. edaegypt.gov.eg [edaegypt.gov.eg]

- 22. fda.gov.ph [fda.gov.ph]

- 23. researchgate.net [researchgate.net]

The Dual-Faceted Interaction of 8-Nitro-cGMP with cGMP-Dependent Protein Kinases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of cellular signaling, the nitric oxide (NO) pathway plays a pivotal role in a myriad of physiological processes. A key second messenger in this pathway is guanosine (B1672433) 3',5'-cyclic monophosphate (cGMP), which primarily exerts its effects through the activation of cGMP-dependent protein kinases (PKGs). Recently, a novel endogenous derivative of cGMP, 8-nitroguanosine (B126670) 3',5'-cyclic monophosphate (8-Nitro-cGMP), has emerged as a critical signaling molecule with a distinct and multifaceted mode of action. This technical guide provides an in-depth exploration of the interaction between this compound and PKGs, offering a comprehensive resource for researchers in pharmacology, cell biology, and drug development.

This compound is formed under conditions of elevated NO and reactive oxygen species (ROS) production.[1] Unlike its parent molecule, this compound possesses a unique electrophilic nature, enabling it to interact with cellular targets in two distinct ways: canonical activation of PKGs and a novel post-translational modification termed S-guanylation.[2][3] This dual functionality positions this compound as a unique regulator of cellular signaling, with implications for both physiological and pathological processes.

Quantitative Data: Interaction Parameters of cGMP Analogs with PKG

The interaction of this compound and related compounds with PKG isoforms is characterized by distinct binding affinities and activation constants. The following table summarizes key quantitative data available in the literature, providing a comparative overview for researchers designing experiments or interpreting results.

| Compound | PKG Isoform(s) | Parameter | Value | Remarks |

| This compound | PKG1α | Activation | Activates to a similar extent as cGMP | Possesses unique redox-active properties independent of PKG activation.[2][4] |

| cGMP | PKG Iβ | Kd (high affinity site) | 0.054 ± 0.007 µM | Data from a monomeric deletion mutant of PKG-Iβ.[5] |

| PKG Iβ | Kd (low affinity site) | 0.750 ± 0.096 µM | Data from a monomeric deletion mutant of PKG-Iβ.[5] | |

| PKG Iβ | Ka | ~370 nM | [6] | |

| 8-Bromo-cGMP | PKG Iβ | Ka | Similar to cGMP | A commonly used cell-permeable PKG activator.[6] |

| PKG II | Ka | ~60 nM | Shows moderate selectivity for PKG II.[6] | |

| Rp-8-nitro-cGMPS | PKG1α | Ki | 22 µM | A competitive inhibitor of PKG1α.[2] |

| Rp-8-Cl-cGMPS | cGMP-dependent protein kinase | Ki | 1.5 µM | A selective inhibitor of cGMP-dependent protein kinase.[7] |

| Rp-8-pCPT-cGMPS | cGMP-dependent protein kinase | Ki | 0.5 µM | A competitive inhibitor of PKG.[8][9] |

Signaling Pathways of this compound

The signaling cascades initiated by this compound are complex, involving both classical kinase activation and a novel covalent modification pathway. The following diagrams, rendered in DOT language, illustrate these pathways.

Formation of this compound

Under conditions of nitrosative stress, nitric oxide (NO) and superoxide (B77818) (O₂⁻) react to form peroxynitrite (ONOO⁻), a potent nitrating agent. Peroxynitrite can then nitrate (B79036) guanosine triphosphate (GTP) at the C8 position to form 8-nitro-GTP. Subsequently, soluble guanylate cyclase (sGC) can convert 8-nitro-GTP into this compound.

Dual Signaling Pathways of this compound

This compound can follow two distinct signaling routes. The first is the canonical pathway where it binds to the regulatory domain of PKG, leading to its activation and the phosphorylation of downstream target proteins. The second, and more unique, pathway involves the electrophilic addition of the cGMP moiety to reactive cysteine residues on target proteins, a process termed S-guanylation. This covalent modification can alter the function of the target protein.

Experimental Protocols

Investigating the interaction of this compound with PKGs requires a combination of biochemical and cell-based assays. Below are detailed methodologies for key experiments.

Quantification of this compound in Cells by LC-MS/MS

This protocol outlines the steps for the precise measurement of intracellular this compound levels.[10][11]

1. Cell Culture and Treatment:

-

Culture cells to the desired confluency.

-

Treat cells with inducing agents (e.g., NO donors like S-nitroso-N-acetylpenicillamine (SNAP)) or inflammatory stimuli (e.g., LPS and cytokines) for the desired time points.

2. Sample Preparation:

-

Aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells with a suitable solvent, such as methanol, and scrape the cells.

-

Add an internal standard (e.g., stable isotope-labeled this compound) to the cell lysate for accurate quantification.

-

Centrifuge the lysate to pellet cellular debris.

-

Collect the supernatant and dry it under a stream of nitrogen.

3. LC-MS/MS Analysis:

-

Reconstitute the dried extract in the mobile phase.

-

Inject the sample into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).

-

Separate the analytes using a suitable column (e.g., a C18 column) with a gradient of mobile phases (e.g., water with formic acid and acetonitrile (B52724) with formic acid).

-

Perform mass spectrometric detection in multiple reaction monitoring (MRM) mode, using specific precursor-to-product ion transitions for this compound and the internal standard.

4. Data Analysis:

-

Quantify the amount of this compound in the sample by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

In Vitro PKG Kinase Activity Assay

This assay measures the ability of this compound to activate PKG and phosphorylate a substrate peptide.[12][13]

1. Reaction Setup:

-

Prepare a reaction mixture containing a suitable buffer (e.g., HEPES or Tris-HCl), MgCl₂, ATP (can be radiolabeled with ³²P or used in a luminescence-based assay), and a specific PKG substrate peptide (e.g., VASPtide or Kemptide).

-

Add purified recombinant PKG to the reaction mixture.

2. Activation and Incubation:

-

Add varying concentrations of this compound or cGMP (as a positive control) to initiate the kinase reaction.

-

Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes).

3. Detection of Phosphorylation:

-

Radiolabeled Method:

-

Stop the reaction by adding a stop solution (e.g., phosphoric acid).

-

Spot the reaction mixture onto phosphocellulose paper.

-

Wash the paper to remove unincorporated [γ-³²P]ATP.

-

Measure the incorporated radioactivity using a scintillation counter.

-

-

Luminescence-based Method (e.g., ADP-Glo™):

-

Stop the kinase reaction.

-

Add a reagent that depletes the remaining ATP.

-

Add a second reagent to convert the ADP produced to ATP, which then drives a luciferase-luciferin reaction.

-

Measure the luminescence, which is proportional to the kinase activity.

-

4. Data Analysis:

-

Plot the kinase activity against the concentration of the activator to determine the activation constant (Ka).

Detection of Protein S-Guanylation by Western Blot

This protocol is used to identify proteins that are covalently modified by this compound.[14][15]

1. Sample Preparation:

-

Treat cells with this compound or an NO donor.

-

Lyse the cells in a non-reducing lysis buffer to preserve the S-guanylation modification.

-

Determine the protein concentration of the lysates.

2. SDS-PAGE and Western Blotting:

-

Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) under non-reducing conditions.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

3. Immunodetection:

-

Block the membrane with a suitable blocking agent (e.g., non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST).

-

Incubate the membrane with a primary antibody that specifically recognizes the cGMP moiety of the S-guanylated adduct.

-

Wash the membrane with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Wash the membrane again with TBST.

4. Visualization:

-

Add an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Detect the chemiluminescent signal using an imaging system or X-ray film.

Experimental Workflow for Studying S-Guanylation

The following diagram illustrates a typical workflow for identifying and characterizing S-guanylated proteins.

Conclusion

This compound is a pleiotropic signaling molecule that expands the functional repertoire of the nitric oxide pathway. Its ability to act as both a canonical PKG activator and a mediator of S-guanylation provides a sophisticated mechanism for regulating cellular processes. The quantitative data, signaling pathway diagrams, and detailed experimental protocols presented in this guide offer a valuable resource for researchers seeking to unravel the complex biology of this compound and its interactions with cGMP-dependent protein kinases. A deeper understanding of these interactions will undoubtedly open new avenues for therapeutic intervention in diseases where the NO/cGMP signaling pathway is dysregulated.

References

- 1. An auto-inhibited state of protein kinase G and implications for selective activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Characterization of 8-Nitroguanosine 3′,5′-Cyclic Monophosphorothioate Rp-Isomer as a Potent Inhibitor of Protein Kinase G1α [jstage.jst.go.jp]

- 3. Persistent Activation of cGMP-Dependent Protein Kinase by a Nitrated Cyclic Nucleotide via Site Specific Protein S-Guanylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pnas.org [pnas.org]

- 6. benchchem.com [benchchem.com]

- 7. Inhibition of cGMP-dependent protein kinase by (Rp)-guanosine 3',5'-monophosphorothioates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. (Rp)-8-pCPT-cGMPS, a novel cGMP-dependent protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Critical Role of Nitric Oxide Signaling, via Protein S-Guanylation and Nitrated Cyclic GMP, in the Antioxidant Adaptive Response - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In vitro kinase assay [protocols.io]

- 14. sinobiological.com [sinobiological.com]

- 15. Western Blot Protocol | Proteintech Group [ptglab.com]

Methodological & Application

Application Note: Quantification of 8-Nitro-cGMP in Tissues by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Nitroguanosine 3',5'-cyclic monophosphate (8-Nitro-cGMP) is a critical signaling molecule formed from the reaction of nitric oxide (NO) with guanosine (B1672433) 3',5'-cyclic monophosphate (cGMP) or guanosine triphosphate (GTP) in the presence of reactive oxygen species (ROS).[1] This molecule plays a significant role in various physiological and pathological processes, including the antioxidant adaptive response, regulation of autophagy, and bone remodeling.[1][2][3] Given its involvement in diverse signaling pathways, the accurate quantification of this compound in tissues is essential for understanding its biological function and for the development of novel therapeutics. This application note provides a detailed protocol for the sensitive and specific quantification of this compound in tissue samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Signaling Pathway of this compound Formation

The formation of this compound is intricately linked to the nitric oxide signaling pathway. Nitric oxide, produced by nitric oxide synthases (NOS), activates soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of GTP to cGMP. In environments with elevated levels of both NO and ROS, cGMP can be nitrated to form this compound. Alternatively, GTP itself can be nitrated to form 8-nitro-GTP, which can then be cyclized by sGC to produce this compound.[2][4]

Experimental Protocols

This section provides a comprehensive protocol for the quantification of this compound in tissue samples, from sample preparation to LC-MS/MS analysis.

Tissue Sample Preparation

Proper sample preparation is critical for accurate quantification and to minimize analyte degradation.

Materials:

-

Fresh or frozen tissue samples

-

Liquid nitrogen

-

Homogenization buffer (e.g., 50% methanol (B129727) with 0.1% formic acid)

-

Bead homogenizer or Potter-Elvehjem homogenizer

-

Microcentrifuge tubes

-

Centrifuge capable of 4°C and >13,000 x g

Protocol:

-

Excise tissue of interest and immediately snap-freeze in liquid nitrogen to halt metabolic activity. Store at -80°C until use.

-

On the day of extraction, weigh the frozen tissue (typically 50-100 mg).

-

In a pre-chilled tube, add the appropriate volume of ice-cold homogenization buffer (e.g., 500 µL per 100 mg of tissue).

-

Add homogenization beads (if using a bead homogenizer) and homogenize the tissue according to the manufacturer's instructions. Alternatively, use a Potter-Elvehjem homogenizer on ice.

-

Centrifuge the homogenate at 13,000-16,000 x g for 10-15 minutes at 4°C.

-

Carefully collect the supernatant, which contains the extracted nucleotides, and transfer to a new pre-chilled tube.

-

A small aliquot of the supernatant can be reserved for protein quantification (e.g., using a BCA assay) to normalize the this compound concentration.

Solid-Phase Extraction (SPE) for Sample Cleanup

Solid-phase extraction is recommended to remove interfering substances from the tissue extract and to concentrate the analyte.

Materials:

-